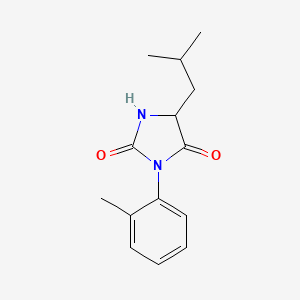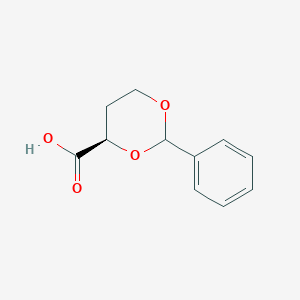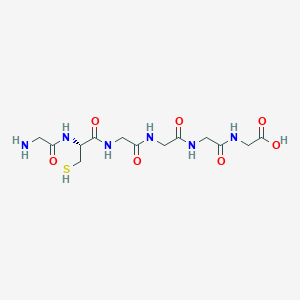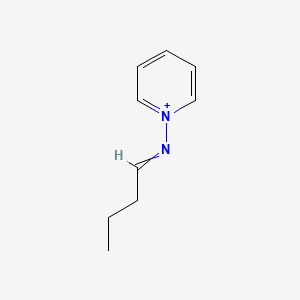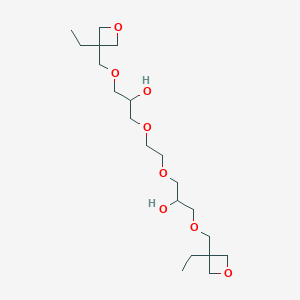![molecular formula C12HBr7O B14234129 1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan CAS No. 617708-29-9](/img/structure/B14234129.png)
1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, a polycyclic aromatic compound This compound is characterized by the presence of seven bromine atoms attached to the dibenzofuran core
Preparation Methods
The synthesis of 1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at elevated temperatures to facilitate the bromination process .
Industrial production methods for brominated dibenzofurans often involve large-scale bromination reactions using similar reagents and conditions. The process is optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of brominated dibenzofuran derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the removal of bromine atoms and the formation of less brominated derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions (OH-) or amines (NH2-). .
Scientific Research Applications
1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan has several scientific research applications:
Environmental Science: This compound is studied for its potential environmental impact, particularly its persistence and bioaccumulation in ecosystems. Research focuses on understanding its behavior in the environment and developing methods for its detection and remediation.
Materials Chemistry: Brominated dibenzofurans are used as building blocks for the synthesis of advanced materials, including polymers and liquid crystals. Their unique electronic properties make them suitable for applications in organic electronics and optoelectronic devices.
Biological Studies: The biological activity of brominated dibenzofurans is of interest in medicinal chemistry. .
Mechanism of Action
The mechanism of action of 1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in their activity. For example, brominated dibenzofurans have been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular pathways and targets involved in these interactions are subjects of ongoing research .
Comparison with Similar Compounds
1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan can be compared with other brominated dibenzofurans and related compounds:
1,2,3,4,6,7,8-Heptabromodibenzo[b,d]furan: This compound has a similar structure but differs in the position of the bromine atoms. The differences in bromination patterns can lead to variations in chemical reactivity and biological activity.
1,2,3,4,7,8,9-Heptachlorodibenzofuran: This chlorinated analogue has chlorine atoms instead of bromine. The presence of chlorine atoms affects the compound’s chemical properties and environmental behavior.
1,2,3,6,7,8-Hexachlorodibenzofuran: Another chlorinated derivative with six chlorine atoms. .
Properties
CAS No. |
617708-29-9 |
|---|---|
Molecular Formula |
C12HBr7O |
Molecular Weight |
720.5 g/mol |
IUPAC Name |
1,2,3,4,6,7,9-heptabromodibenzofuran |
InChI |
InChI=1S/C12HBr7O/c13-2-1-3(14)6(15)11-4(2)5-7(16)8(17)9(18)10(19)12(5)20-11/h1H |
InChI Key |
FJDVXLATONLDLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


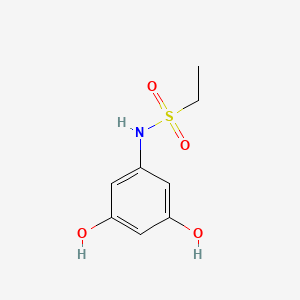
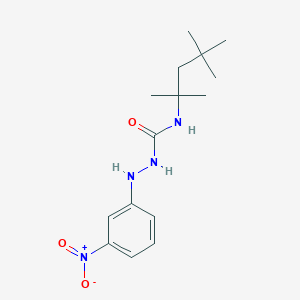
methanone](/img/structure/B14234060.png)
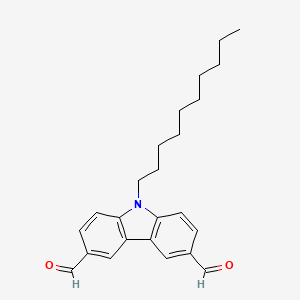
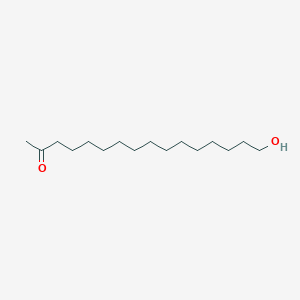
![2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B14234074.png)
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)
